

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol

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Compound of Interest

Compound Name: 2,6-Dibromopyridin-4-ol

Cat. No.: B1395804

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Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of **2,6-Dibromopyridin-4-ol** (CAS No. 220616-68-2).^{[1][2]} In the absence of directly published spectra, this document synthesizes predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C). The predictions are grounded in the fundamental principles of each technique and rationalized by comparing the known spectral data of analogous compounds, primarily 2,6-dibromopyridine. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in research and development settings.

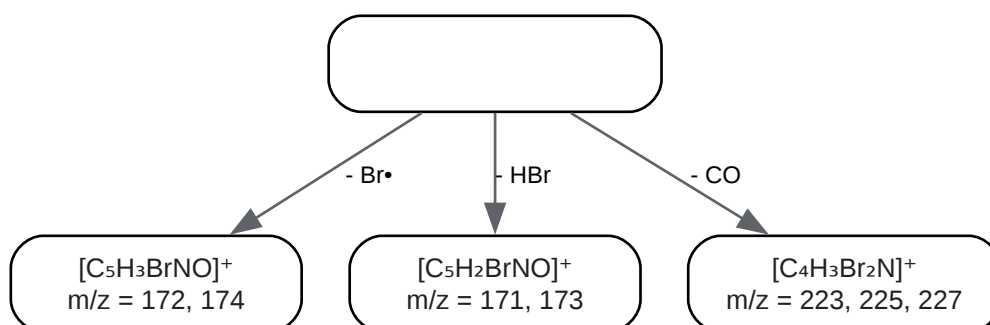
Introduction

2,6-Dibromopyridin-4-ol is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple sites for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for confirming the identity and purity of such compounds. This guide provides a comprehensive overview of the expected spectroscopic data for **2,6-Dibromopyridin-4-ol**.

Molecular Structure and Properties

- Molecular Formula: $C_5H_3Br_2NO$ [\[1\]](#)
- Molecular Weight: 252.89 g/mol
- IUPAC Name: 2,6-dibromo-4-pyridinol[\[1\]](#)
- CAS Number: 220616-68-2[\[1\]](#)

The structure of **2,6-Dibromopyridin-4-ol** is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, primarily the pyridin-4-ol and pyridin-4(1H)-one forms. The predominant tautomer can be influenced by the solvent and physical state.



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References

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